molecular formula C19H19FN4O3S B2454732 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448054-19-0

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2454732
CAS RN: 1448054-19-0
M. Wt: 402.44
InChI Key: RLXMWHZUXLCGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Govindhan et al. (2017) discusses the synthesis of a compound with a similar structure, showcasing the use of click chemistry for its creation. The compound was thoroughly characterized using various spectroscopic techniques, including IR, NMR, and MS studies. Additionally, thermal stability was assessed using TGA and DSC techniques, and its structure was confirmed via single crystal XRD analysis (Govindhan et al., 2017).

Applications in Biological Studies

  • The same study by Govindhan et al. also evaluated the cytotoxicity of the synthesized compound, revealing its potential for further biological applications. Molecular docking studies were conducted to understand its interactions with carrier proteins, providing insights into its pharmacokinetic nature (Govindhan et al., 2017).

Analytical Derivatization in Liquid Chromatography

  • Another compound, described by Wu et al. (1997), was synthesized for analytical derivatization in liquid chromatography. This reagent, with a structure featuring a fluorophore and a tertiary amino function, demonstrates the utility of similar compounds in enhancing detection sensitivity and specificity in analytical methodologies (Wu et al., 1997).

Anticancer Activity

  • Bashandy et al. (2011) reported on the synthesis of novel sulfones with biologically active moieties, starting from a compound that shares structural similarities. These synthesized compounds were evaluated for their in vitro anticancer activity, highlighting the potential therapeutic applications of such compounds (Bashandy et al., 2011).

Antimicrobial and Antifungal Activities

  • Pejchal et al. (2015) synthesized a series of novel amides starting from a similar fluorobenzo compound, demonstrating significant antibacterial and antifungal activities. This showcases the potential of such compounds in developing new antimicrobial agents (Pejchal et al., 2015).

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-14-5-7-15(8-6-14)28(26,27)16-9-11-23(12-10-16)19(25)13-24-18-4-2-1-3-17(18)21-22-24/h1-8,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMWHZUXLCGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.